- Preparation method of cefprozil, China, , ,

Cas no 92676-86-3 (Cefprozil (E)-Isomer)

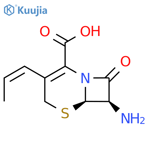

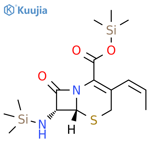

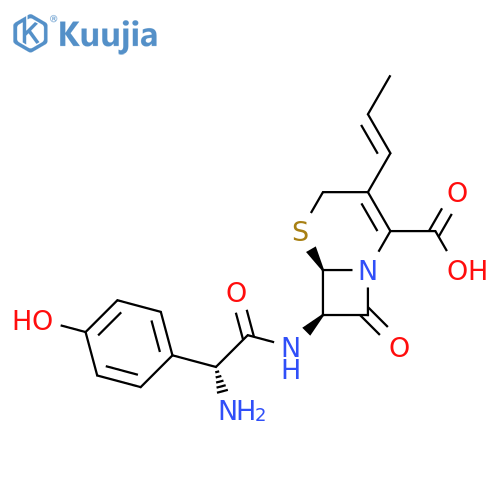

Cefprozil (E)-Isomer structure

Produktname:Cefprozil (E)-Isomer

CAS-Nr.:92676-86-3

MF:C18H19N3O5S

MW:389.425563097

CID:1063195

Cefprozil (E)-Isomer Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Cefprozil (E)-Isomer

- (6R,7R)-7-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}-8-oxo-3 -[(1Z)-1-propen-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbo xylic acid hydrate (1:1)

- ((E)-4-oxo-thiazolidin-2-ylidene)-acetic acid methyl ester

- (7R,8R)-7-[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3-[(E)-propen-1-yl]-3-cephem-4-carboxylic acid

- 7-[2-amino-2-(4-hydroxyphenyl)acetamido]-3-[(E)-propen-1-yl]-3-cephem-4-carboxylic acid

- Acetic acid,(4-oxo-2-thiazolidinylidene)-,methyl ester,(E)

- E-Carbomethoxymethylenthiazolidin-4-on

- E-cefprozil

- trans-Cefprozil

- (6R,7R)-7-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1E)-1-propen-1-yl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1E)-1-propenyl-, (6R,7R)- (9CI)

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propenyl)-, [6R-[3(E),6α,7β(R*)]]- (ZCI)

- BMY 28167

-

- Inchi: 1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1

- InChI-Schlüssel: WDLWHQDACQUCJR-ZAMMOSSLSA-N

- Lächelt: C(C1=C(/C=C/C)CS[C@@H]2[C@@H](C(N12)=O)NC(=O)[C@@H](C1C=CC(O)=CC=1)N)(=O)O

Berechnete Eigenschaften

- Genaue Masse: 407.11500

- Anzahl der Spender von Wasserstoffbindungen: 4

- Anzahl der Akzeptoren für Wasserstoffbindungen: 8

- Schwere Atomanzahl: 27

- Anzahl drehbarer Bindungen: 6

Experimentelle Eigenschaften

- Schmelzpunkt: 230° (dec)

- PSA: 170.98000

- LogP: 2.12090

Cefprozil (E)-Isomer Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | C243925-5mg |

Cefprozil (E)-Isomer |

92676-86-3 | 5mg |

$ 165.00 | 2022-04-01 | ||

| TRC | C243925-100mg |

Cefprozil (E)-Isomer |

92676-86-3 | 100mg |

$ 1705.00 | 2022-04-01 | ||

| TRC | C243925-25mg |

Cefprozil (E)-Isomer |

92676-86-3 | 25mg |

$ 645.00 | 2022-04-01 |

Cefprozil (E)-Isomer Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Solvents: Water ; 30 min, pH 7, 30 - 35 °C

1.2 Reagents: Sodium dodecyl sulfate Solvents: 1,4-Dioxane ; 2 h, 30 - 35 °C

1.3 Reagents: Hydrochloric acid

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5 - 7.5

1.2 Reagents: Sodium dodecyl sulfate Solvents: 1,4-Dioxane ; 2 h, 30 - 35 °C

1.3 Reagents: Hydrochloric acid

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5 - 7.5

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 1.5; -40 °C → 20 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 5.7 - 6.1, 20 °C; 0 - 5 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 5.7 - 6.1, 20 °C; 0 - 5 °C

Referenz

- Synthesis and confirmation of an unknown impurity in Cefprozil, Jingxi Huagong Zhongjianti, 2016, 46(1), 53-56

Synthetic Routes 3

Reaktionsbedingungen

1.1 Catalysts: Proteinase Solvents: Water ; 5 min

Referenz

- Non-aqueous phase synthesis of trans-cefprozil via protease catalysis, Zhongguo Kangshengsu Zazhi, 2015, 40(6), 419-423

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Ammonium hydroxide Solvents: Water ; pH 8.0, 10 °C

1.2 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5

1.4 Reagents: Ammonium hydroxide Catalysts: Penicillin amidase Solvents: Water ; 40 min, pH 6.5, 15 °C

1.2 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5

1.4 Reagents: Ammonium hydroxide Catalysts: Penicillin amidase Solvents: Water ; 40 min, pH 6.5, 15 °C

Referenz

- Synthesis of (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(1E)-1-propen-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (trans-cefprozil), Zhongguo Kangshengsu Zazhi, 2007, 32(1), 22-24

Synthetic Routes 5

Reaktionsbedingungen

Referenz

- Synthesis of cephalosporin derivatives for treating bacterial infections, United States, , ,

Synthetic Routes 6

Reaktionsbedingungen

Referenz

- Substituted vinylcephalosporin compounds and their use as antibiotics, Federal Republic of Germany, , ,

Synthetic Routes 7

Reaktionsbedingungen

Referenz

- Synthesis and structure-activity relationships of a new oral cephalosporin, BMY-28100 and related compounds, Journal of Antibiotics, 1987, 40(7), 991-1005

Synthetic Routes 8

Cefprozil (E)-Isomer Raw materials

- Trimethylsilyl (6R,7R)-8-oxo-3-(1E)-1-propen-1-yl-7-[(trimethylsilyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- Trimethylsilyl (6R,7R)-8-oxo-3-(1Z)-1-propen-1-yl-7-[(trimethylsilyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- Methyl D-(-)-4-Hydroxy-phenylglycinate

- (6R,7R)-7-Amino-8-oxo-3-(1Z)-1-propen-1-yl-5--thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid (>90%)

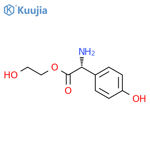

- (R)-α-Amino-4-hydroxy-Benzeneacetic Acid 2-Hydroxyethyl Ester

- D-4-Hydroxyphenylglycine

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-amino-8-oxo-3-(1E)-1-propenyl-, (6R,7R)-

Cefprozil (E)-Isomer Preparation Products

Cefprozil (E)-Isomer Verwandte Literatur

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

92676-86-3 (Cefprozil (E)-Isomer) Verwandte Produkte

- 50370-12-2(Cefadroxil)

- 72528-40-6(Phenylglycyl Cephalexin (Mixture of diastereomers))

- 66592-87-8(Cefadroxil monohydrate)

- 23325-78-2(Cephalexin monohydrate)

- 92665-29-7(Cefprozil)

- 15686-71-2(Cephalexin)

- 34632-04-7(L-Cephalexin)

- 121123-17-9(Cefprozil monohydrate)

- 110764-35-7((2S,3’Z)-Cefprozil)

- 144790-28-3(L-Cefadroxil)

Empfohlene Lieferanten

Hubei Henglvyuan Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Nanjing jingzhu bio-technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

上海贤鼎生物科技有限公司

Gold Mitglied

CN Lieferant

Großmenge

Baoji Haoxiang Bio-technology Co.Ltd

Gold Mitglied

CN Lieferant

Großmenge